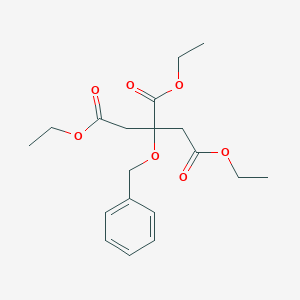![molecular formula C11H14OSe B14298012 4-[(4-Methylphenyl)selanyl]butan-2-one CAS No. 113882-00-1](/img/structure/B14298012.png)
4-[(4-Methylphenyl)selanyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methylphenyl)selanyl]butan-2-one is an organic compound that features a selenium atom bonded to a butanone structure with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)selanyl]butan-2-one typically involves the reaction of 4-methylphenylselenol with butan-2-one under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process would likely include steps such as purification and quality control to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methylphenyl)selanyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or other reduced forms.
Substitution: The selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide, while reduction may produce selenol.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methylphenyl)selanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-[(4-Methylphenyl)selanyl]butan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Methylphenyl)thio]butan-2-one: Similar structure but with a sulfur atom instead of selenium.
4-[(4-Methylphenyl)oxy]butan-2-one: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
4-[(4-Methylphenyl)selanyl]butan-2-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
113882-00-1 |
|---|---|
Molekularformel |
C11H14OSe |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
4-(4-methylphenyl)selanylbutan-2-one |
InChI |
InChI=1S/C11H14OSe/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
FNFGGLSFEMZJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Se]CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


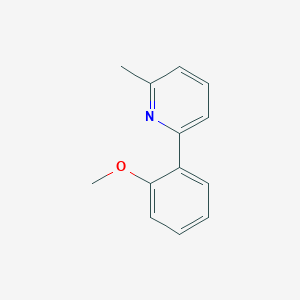


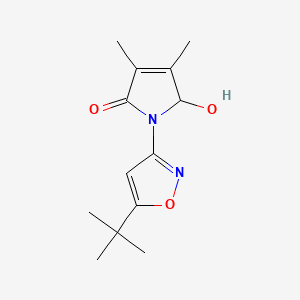
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

sulfanium bromide](/img/structure/B14297986.png)
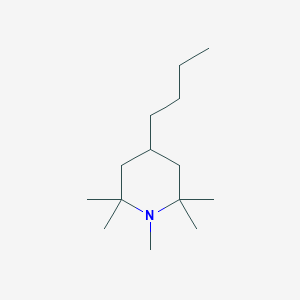
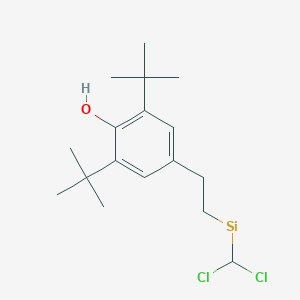
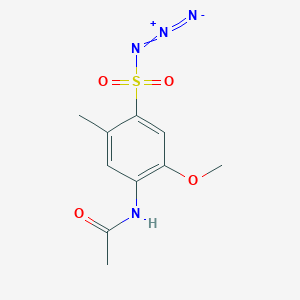
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
